![molecular formula C12H11ClN2O B2379529 N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide CAS No. 1226439-59-3](/img/structure/B2379529.png)
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide, also known as CPCCOEt, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays an important role in the regulation of neuronal excitability and synaptic plasticity. The purpose of
Scientific Research Applications
Urease Inhibition
Compounds with a similar structure to “N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide” have been studied for their potential as urease inhibitors . Urease is an enzyme responsible for various health issues such as peptic ulcers, kidney stone formation, and others . The study focused on the development of novel urease inhibitors and reported the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids .
Antibacterial Activity
Another compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, which shares some structural similarities with the compound , has been synthesized and tested for its antibacterial activity . It was found to be effective against Staphylococcus aureus and Chromobacterium violaceum .
Pharmaceutical Chemistry
The thiourea skeleton, which is present in compounds similar to “N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide”, plays a vital role in pharmaceutical chemistry . It has been used in the development of various drugs for the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .
Synthesis of Derivatives
The compound “N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide” can potentially be used as a precursor in the synthesis of various derivatives. For instance, ten derivatives of N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide were synthesized, possessing different electron-withdrawing and -donating substituents on the benzamide ring .
Mechanism of Action
Target of Action
A similar compound,(3S)-N-(3-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH]
in Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target in mycobacterium tuberculosis, it may be involved in the fatty acid biosynthesis pathway, specifically the elongation cycle of fatty acid synthesis .
Result of Action
If it indeed targets theEnoyl-[acyl-carrier-protein] reductase [NADH]
in Mycobacterium tuberculosis, it could potentially inhibit the growth of this bacterium by disrupting its fatty acid biosynthesis .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-9(13)3-2-4-10(8)15-11(16)12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJMHIYBOVEBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide |
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